molecular formula C9H16N4O B13533322 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide

Cat. No.: B13533322
M. Wt: 196.25 g/mol
InChI Key: HCBRPRODOMGXIC-UHFFFAOYSA-N
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Description

3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide (CAS 1341392-80-0) is a high-purity pyrazole-based building block of significant interest in medicinal chemistry and drug discovery research . This compound features the 3-amino-1H-pyrazole scaffold, which is recognized as a privileged structure for the development of kinase inhibitors . Specifically, derivatives based on this core moiety are being actively investigated for targeting understudied kinases like CDK16 (a PCTAIRE family kinase), which is implicated in various cancers including breast, prostate, and cervical cancer . The mechanism of action for such inhibitors involves binding to the kinase's ATP-binding pocket, and optimization of this scaffold has yielded compounds with high cellular potency . With a molecular formula of C9H16N4O and a molecular weight of 196.25 g/mol, this reagent is characterized by a purity of 98% and is supplied with comprehensive analytical data . It is intended for use as a key synthetic intermediate in organic synthesis and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C9H16N4O/c1-7-6-13(11-9(7)10)5-4-8(14)12(2)3/h6H,4-5H2,1-3H3,(H2,10,11)

InChI Key

HCBRPRODOMGXIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

General Synthetic Strategy

The synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the construction of the pyrazole ring followed by functionalization to introduce the propanamide side chain with N,N-dimethyl substitution. The key steps include:

  • Formation of the substituted pyrazole core.
  • N-alkylation or acylation to attach the propanamide moiety.
  • Introduction or preservation of the amino and methyl substituents on the pyrazole ring.

Reported Synthetic Routes

Pyrazole Core Construction and Amide Formation

According to PubChem and related chemical databases, the compound can be prepared by starting from 4-amino-3,5-dimethyl-1H-pyrazole derivatives, which undergo N-alkylation with a suitable halo-propanamide precursor or via amide coupling reactions with propanoic acid derivatives and dimethylamine.

A representative synthetic pathway is:

Reductive Amination Approach

A notable method involves reductive amination, where an aldehyde intermediate corresponding to the propanamide side chain is reacted with dimethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3). This method allows for mild conditions and high selectivity in introducing the N,N-dimethylpropanamide group.

Amide Coupling Using Carbodiimide Reagents

Amide bond formation can also be achieved by coupling the pyrazole-containing amine with N,N-dimethylpropanoic acid using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Detailed Synthetic Procedure Example

Step Reagents/Conditions Description Yield (%) Notes
1 Hydrazine hydrate + 3,5-dimethyl-1,3-diketone Pyrazole ring formation via cyclization 75-85 Standard pyrazole synthesis
2 3-chloropropanoyl chloride, base (e.g., triethylamine) N-alkylation of pyrazole N1 position 65-78 Reaction under anhydrous conditions
3 Dimethylamine, NaBH(OAc)3, DCE solvent Reductive amination to form N,N-dimethylpropanamide 70-80 Mild conditions, high selectivity

Analytical and Characterization Data

  • NMR Spectroscopy : Proton NMR typically shows characteristic signals for the methyl groups on the pyrazole ring (~2.0 ppm), the N,N-dimethyl groups (~2.8-3.0 ppm), and the propanamide methylene protons (~3.0-3.5 ppm).
  • Mass Spectrometry : Molecular ion peak consistent with molecular formula C10H18N4O (molecular weight ~210.28 g/mol).
  • Infrared Spectroscopy : Amide carbonyl stretch around 1650 cm^-1, NH2 bending vibrations near 1600 cm^-1.

Research Findings and Optimization

  • The reductive amination method has been reported to provide better yields and fewer side products compared to direct alkylation with halo-propanamides, due to milder reaction conditions and avoidance of elimination side reactions.
  • Carbodiimide-mediated coupling is preferred when the pyrazole nitrogen is sensitive to alkylation conditions or when the amino substituent needs protection during synthesis.
  • Microwave-assisted synthesis has been explored to reduce reaction times in amide bond formation, enhancing throughput without compromising yield or purity.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Disadvantages
Direct N-alkylation 3-chloropropanoyl chloride, base Room temp to reflux, anhydrous Straightforward, simple setup Possible side reactions, moderate yields
Reductive amination Aldehyde intermediate, dimethylamine, NaBH(OAc)3 Room temp, mild, DCE solvent High selectivity, mild conditions Requires aldehyde intermediate
Carbodiimide coupling N,N-dimethylpropanoic acid, DCC/EDC, DMAP Room temp, organic solvents High yield, compatible with sensitive groups Carbodiimide by-products require removal
Microwave-assisted coupling Same as carbodiimide coupling Microwave irradiation, short time Faster reactions, improved yields Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the N,N-dimethylpropanamide moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation and arylation can be performed using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, alkylated, or arylated pyrazole derivatives.

Scientific Research Applications

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may also act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the target molecule.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3-amino-4-methylpyrazole group distinguishes it from ’s 4-amino isomer, which may alter hydrogen-bonding capacity and solubility .
  • Thioether-linked benzoxazole derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, impacting membrane permeability .

Physicochemical Properties

Comparative physicochemical data highlight the influence of substituents on solubility, stability, and bioavailability:

Compound Name logP (Predicted) Hydrogen Bond Donors Polar Surface Area (Ų) Melting Point/Boiling Point Reference
Target Compound ~1.5 (estimated) 2 (NH₂ on pyrazole) ~70 Not reported
3-(4-Amino-1H-pyrazol-1-yl)-N,N-dimethylpropanamide ~0.8 1 (NH₂) 58.3 Not reported
3-(Dimethylamino)-N,N-dimethylpropanamide 0.926 (density) 0 32.7 Boiling point: 203.6°C
N-(3-Acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide logP = 4.55 2 (NH, OH) 76.34 Not reported

Key Observations :

  • Thiazole-containing derivatives () exhibit high logP values (>4.5), suggesting significant lipophilicity and possible CNS penetration .
  • The dimethylamino side chain in reduces polarity, correlating with lower boiling points and higher volatility .

Biological Activity

3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, a compound within the pyrazole class, has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
  • Molecular Formula : C₉H₁₈N₄O₂S
  • Molecular Weight : 246 Da
  • LogP : -0.37
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 1

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its role in inhibiting specific biological pathways and its potential as a therapeutic agent.

Research indicates that 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced cellular proliferation in specific cancer cell lines.
  • Modulation of Signaling Pathways : The compound appears to modulate key signaling pathways, such as the Type III Secretion System (T3SS), by downregulating expression of major activators like ler .

Therapeutic Applications

The compound's potential therapeutic applications are being explored in various fields:

  • Cancer Therapy : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, leading to apoptosis and reduced tumor growth.
  • Antimicrobial Activity : There is evidence supporting its use against pathogenic bacteria through inhibition of secretion systems that facilitate virulence.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that at concentrations around 50 µM, the compound inhibited approximately 50% of T3SS-mediated secretion in C. rodentium, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development as an anticancer drug.
  • Synergistic Effects : Research exploring combinations with other known inhibitors has indicated that this compound may enhance the efficacy of existing treatments when used in conjunction with them.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzymatic InhibitionInhibits T3SS activity at 50 µM
CytotoxicitySignificant effects on cancer cell lines
AntimicrobialPotential inhibition of pathogenic bacteria

Q & A

Q. What are the key synthetic pathways for 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide?

The synthesis typically involves two primary steps: (1) cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole core, followed by (2) amidation using dimethylamine or its derivatives. For example, refluxing 3-amino-4-methylpyrazole with N,N-dimethylpropanamide in the presence of a coupling agent (e.g., EDC/HOBt) under anhydrous conditions yields the target compound. Post-synthesis purification often employs HPLC or column chromatography to isolate high-purity product .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify substituent positions on the pyrazole ring and propanamide backbone.
  • LC-MS : Confirms molecular weight and purity (e.g., ESI-MS m/z 196.25 [M+H]+^+).
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, N-H stretch at ~3300 cm1^{-1}) .

Q. What biological targets are associated with this compound in pharmacological studies?

Preliminary studies suggest interactions with kinase enzymes (e.g., JAK2, EGFR) and GPCRs (e.g., serotonin receptors). Binding affinity is assessed via in vitro assays (e.g., fluorescence polarization) and molecular docking to identify key residues (e.g., hydrophobic pockets in kinase domains) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% through uniform heating .
  • Continuous flow reactors : Minimize side reactions (e.g., oxidation of the amino group) and enhance scalability .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like Cs2_2CO3_3 improve coupling efficiency .

Q. How should contradictory data on binding affinity across studies be resolved?

Discrepancies in reported IC50_{50} values may arise from assay conditions (e.g., pH, ionic strength). To resolve conflicts:

  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions.
  • Validate results with orthogonal methods like surface plasmon resonance (SPR) or radioligand binding assays .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Systematic substitution : Modify the pyrazole’s amino group (e.g., replace with -OH or -CF3_3) and compare bioactivity.
  • Scaffold hopping : Replace the propanamide backbone with sulfonamide or urea derivatives.
  • Computational SAR : Use QSAR models to predict activity changes based on electronic parameters (e.g., Hammett constants) .

Q. How can solubility and bioavailability challenges be addressed during formulation?

  • Salt formation : Hydrochloride salts improve aqueous solubility by 3–5×.
  • Prodrug design : Introduce ester groups (e.g., methyl ester) that hydrolyze in vivo.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability in pharmacokinetic studies .

Q. What methodologies are effective for comparative studies with structural analogs?

Compound NameStructural VariationKey Biological Difference
3-(4-Amino-3,5-dimethylpyrazol-1-yl)-N-methylpropanamideMethyl vs. dimethyl substitution2× higher kinase inhibition
3-(3-Amino-4-ethylpyrazol-1-yl)-N,N-dimethylpropanamideEthyl vs. methyl groupImproved metabolic stability
Data derived from analogs in .

Q. How can stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions.
  • LC-MS stability assays : Monitor degradation products (e.g., hydrolyzed propanamide).
  • Circular dichroism (CD) : Assess conformational changes in buffered solutions .

Q. What computational tools are recommended for predicting interaction mechanisms?

  • Molecular dynamics (MD) simulations : Analyze binding persistence (e.g., 100-ns simulations in GROMACS).
  • Docking software (AutoDock Vina) : Screen against protein databases (PDB IDs: 4HVD, 2J6J) to prioritize targets.
  • Free energy perturbation (FEP) : Quantify binding energy contributions of substituents .

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